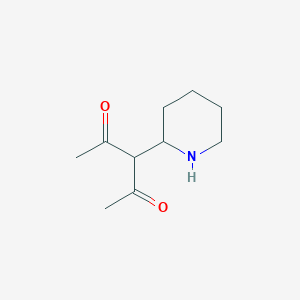

3-(Piperidin-2-yl)pentane-2,4-dione

Description

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-piperidin-2-ylpentane-2,4-dione |

InChI |

InChI=1S/C10H17NO2/c1-7(12)10(8(2)13)9-5-3-4-6-11-9/h9-11H,3-6H2,1-2H3 |

InChI Key |

GBCUJWSKOZFHPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1CCCCN1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of piperidine with pentane-2,4-dione under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl group of the pentane-2,4-dione, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Piperidin-2-yl)pentane-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.

Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets and pathways. The piperidine ring can interact with biological receptors or enzymes, potentially modulating their activity. The exact mechanism depends on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Table 1: Key Substituent Effects on Pentane-2,4-dione Derivatives

| Compound Name | Substituent | Hydrogen Bond Acidity/Basicity | Polarity | Key Structural Features |

|---|---|---|---|---|

| 3-(Piperidin-2-yl)pentane-2,4-dione | Piperidin-2-yl | Moderate H-bond basicity | High | Amine group enables protonation; rigid heterocyclic ring |

| Pentane-2,4-dione (acetylacetone) | None (parent compound) | No H-bond acidity; weak basicity | Moderate | Enol tautomer dominates in solution |

| 3-(Pyridin-4-ylthio)pentane-2,4-dione | Pyridin-4-ylthio | High H-bond basicity (via S and N) | High | Thioether linkage; planar aromatic ring |

| 3-(4-Azidophenyl)pentane-2,4-dione | 4-Azidophenyl | No H-bond acidity/basicity | Moderate | Azide group (N₃) introduces instability |

| 3-Ethyl-2,4-pentanedione | Ethyl | No H-bond acidity/basicity | Low | Alkyl chain reduces polarity |

| 3-(1,3-Dithian-2-yl)pentane-2,4-dione | 1,3-Dithian-2-yl | Weak H-bond basicity (via S) | Moderate | Sulfur atoms enhance chelation capacity |

Key Findings :

- Hydrogen Bonding : The piperidin-2-yl group enhances hydrogen bond basicity compared to alkyl substituents (e.g., 3-ethyl or methyl derivatives), as observed in . Fluorinated analogs (e.g., 1,1,1-trifluoropentane-2,4-dione) exhibit hydrogen bond acidity due to electron-withdrawing effects, contrasting with the basic piperidinyl group .

- Polarity : Piperidinyl substitution increases polarity relative to alkyl derivatives, aligning with trends in , where alkyl derivatives retain moderate polarity .

- Conformational Effects : In aromatic analogs like 3-(4-azidophenyl)pentane-2,4-dione (), the dione group is nearly perpendicular to the aromatic ring, reducing conjugation. Piperidine’s heterocyclic rigidity may impose similar steric constraints .

Key Findings :

- Sulfur-containing analogs (e.g., 3-(dodecylthio)pentane-2,4-dione) achieve high yields (92%) via oxidative coupling (), suggesting robustness of thioether-forming reactions .

Biological Activity

3-(Piperidin-2-yl)pentane-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article examines its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with pentane-2,4-dione, leading to derivatives that exhibit varying biological activities. The synthetic pathway often requires careful control of reaction conditions to optimize yield and purity.

Antiproliferative Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a comparative analysis revealed that certain derivatives showed GI50 values ranging from 22 nM to 65 nM , which indicates potent activity against cancer cells such as MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer) cell lines. Notably, some derivatives were found to be more effective than the reference drug erlotinib (GI50 = 33 nM) .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cancer Cell Line | GI50 (nM) |

|---|---|---|

| 3f | MCF-7 | 28 |

| 3g | HT-29 | 26 |

| 3h | A-549 | 22 |

| Erlotinib | MCF-7 | 33 |

The mechanism by which this compound exerts its antiproliferative effects appears to involve the activation of apoptotic pathways. Specifically, compounds such as 3g , 3f , and 3h have been shown to activate caspase-3, a key enzyme in the apoptotic process. The levels of caspase-3 protein were significantly elevated in treated cancer cells compared to untreated controls .

Table 2: Caspase-3 Activation Levels

| Compound | Caspase-3 Level (pg/mL) |

|---|---|

| 3f | 524 ± 5 |

| 3g | 587 ± 5 |

| 3h | 715 ± 6 |

| Staurosporine | 465 ± 4 |

This data suggests that these compounds not only inhibit cell proliferation but also induce apoptosis through caspase activation.

Antioxidant Activity

In addition to their antiproliferative properties, derivatives of this compound have shown promising antioxidant activities. For example, at a concentration of 10 µM , certain compounds demonstrated DPPH radical scavenging activities comparable to Trolox, a standard antioxidant .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) |

|---|---|

| Compound A | 70.6 |

| Compound B | 73.5 |

| Trolox | 77.6 |

Case Studies

Several case studies highlight the potential therapeutic applications of compounds derived from this compound:

- Cancer Treatment : A study focused on the effects of these compounds on pancreatic cancer cells showed a marked reduction in cell viability when treated with derivatives exhibiting high GI50 values.

- Neuroprotective Effects : Preliminary findings suggest that some derivatives may also possess neuroprotective properties, warranting further investigation into their potential use in neurodegenerative diseases.

Q & A

Q. Q1. What are the critical safety considerations when handling 3-(Piperidin-2-yl)pentane-2,4-dione in laboratory settings?

Methodological Answer:

- Exposure Control: Use fume hoods to minimize inhalation risks. Respiratory protection (e.g., P95/P1 respirators) is required for aerosol generation .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Inspect gloves for integrity before use .

- Storage: Store in tightly sealed containers in cool, well-ventilated areas away from incompatible substances (e.g., oxidizing agents, strong bases). Avoid proximity to plastics or ignition sources .

- Decontamination: Wash skin immediately with soap and water after potential contact. For eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. Q2. How can researchers verify the purity of synthesized this compound?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to detect impurities. Compare retention times against certified reference standards .

- Spectroscopy: Analyze and NMR spectra to confirm structural integrity. Key signals include keto-enol tautomer peaks (e.g., δ 2.2–2.5 ppm for methyl groups, δ 5.4–5.6 ppm for enolic protons) .

- Melting Point Determination: Compare observed melting points with literature values (e.g., deviations >2°C indicate impurities) .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) calculations resolve tautomeric equilibria in this compound?

Methodological Answer:

- Computational Setup: Perform geometry optimization at the B3LYP/6-311G** level to model keto and enol forms. Compare calculated vibrational frequencies (IR/Raman) with experimental data to identify dominant tautomers .

- Energy Comparison: Calculate Gibbs free energy differences (ΔG) between tautomers. A ΔG < 1 kcal/mol suggests a dynamic equilibrium, while ΔG > 3 kcal/mol indicates a dominant form .

- Hydrogen Bond Analysis: Use Natural Bond Orbital (NBO) analysis to quantify intramolecular hydrogen bond strengths (e.g., O–H···O interactions in enolic forms) .

Q. Q4. What strategies optimize this compound derivatives for Thia-Michael addition reactions in aqueous media?

Methodological Answer:

- Derivatization: Replace sulfur-containing groups (e.g., dithiolanes) with odorless equivalents like 3-[bis(alkylthio)methylene]pentane-2,4-diones. These act as latent thiols under acidic conditions .

- Reaction Conditions: Use p-dodecylbenzenesulfonic acid (DBSA) as a surfactant catalyst in water. Monitor pH (optimally 3–5) to balance thiol generation and conjugate addition rates .

- Product Isolation: Extract β-keto sulfides using ethyl acetate/water partitioning. Confirm yields via NMR integration of α,β-unsaturated ketone consumption .

Q. Q5. How do crystallographic studies elucidate the structural flexibility of this compound complexes?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Analyze bond lengths (e.g., C=O: ~1.21 Å; C–C: ~1.40 Å) and dihedral angles to assess conformational stability .

- Polymorphism Screening: Vary crystallization solvents (polar vs. nonpolar) to identify polymorphs. Compare unit cell parameters (e.g., cubic vs. triclinic systems) using Mercury software .

- Thermal Analysis: Perform DSC/TGA to correlate crystal packing with thermal stability (e.g., decomposition onset >200°C suggests robust lattices) .

Q. Q6. What spectroscopic techniques differentiate this compound from its analogs in complex mixtures?

Methodological Answer:

- IR Spectroscopy: Identify enolic O–H stretches (2500–3300 cm) and carbonyl vibrations (1600–1700 cm). Compare with calculated DFT spectra for tautomer assignment .

- Mass Spectrometry: Use high-resolution ESI-MS to detect molecular ion peaks (e.g., [M+H] at m/z 212.2) and fragment patterns (e.g., loss of piperidine moiety at m/z 141.1) .

- UV-Vis Analysis: Monitor λ shifts in polar solvents (e.g., acetonitrile vs. hexane) to study electronic transitions influenced by tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.